molecular formula C22H22N2O4 B2830946 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034531-25-2

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2830946
CAS No.: 2034531-25-2
M. Wt: 378.428
InChI Key: PUVXFHBBRDPFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Binding and Activity at the Sigma(1) Receptor

The compound shows promising selective binding and activity at the sigma(1) receptor, suggesting its potential for use in positron emission tomography (PET) experiments. Its structural analogs demonstrate antiproliferative activity against rat C6 glioma cells, indicating a possible application in tumor research and therapy due to their sigma(1) antagonist activity. This finding opens new avenues for understanding and treating gliomas, highlighting the compound's relevance in oncological research (Berardi et al., 2005).

Antineoplastic and Antimonoamineoxidase Properties

Further studies have explored the antineoplastic and antimonoamineoxidase properties of related naphthalene derivatives. These studies indicate a broad spectrum of potential therapeutic applications, including the treatment of cancer and disorders related to monoamine oxidase activity. Such research underscores the compound's versatility and its potential role in developing new therapeutic agents (Markosyan et al., 2010).

Antibacterial and Herbicidal Activity

Ring-substituted derivatives of related naphthalene compounds have been evaluated for their antibacterial and herbicidal activities. This suggests possible applications in agriculture and the treatment of bacterial infections, demonstrating the compound's utility beyond oncology and neurology. Such research contributes to the development of new agents for controlling plant diseases and bacterial infections, highlighting the compound's applicability in various scientific fields (Kos et al., 2013).

Cellular Localization Studies in Pancreatic Tumor Cells

The synthesis of fluorescent derivatives of σ(2) high-affinity ligands related to the compound has facilitated studies on uptake and cellular localization in pancreatic tumor cells. These studies are crucial for understanding the mechanisms of action of σ(2) receptors and could lead to the development of targeted therapies for pancreatic cancer, demonstrating the compound's potential in diagnostic and therapeutic applications in oncology (Abate et al., 2011).

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-17-9-10-18-16(12-17)8-5-11-22(18,26)14-23-21(25)19-13-20(28-24-19)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,26H,5,8,11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVXFHBBRDPFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=NOC(=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.